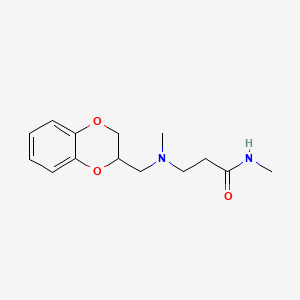![molecular formula C20H22O2 B14341922 1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} CAS No. 105985-29-3](/img/structure/B14341922.png)
1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} is an organic compound with the molecular formula C20H22O2 It is a derivative of bisphenol, where the phenolic groups are substituted with prop-2-en-1-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} typically involves the reaction of 1,2-dibromoethane with 4-[(prop-2-en-1-yl)oxy]phenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the phenolic groups. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} has several scientific research applications:
Materials Science: Used in the synthesis of polymers and resins with enhanced mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis[4-methylbenzene]: Similar structure but with methyl groups instead of prop-2-en-1-yloxy groups.
1,1’-(Ethane-1,2-diyl)bis[4-ethynylbenzene]: Contains ethynyl groups, leading to different reactivity and applications.
1,1’-(Ethane-1,2-diyl)bis[4-bromobenzene]: Bromine atoms instead of prop-2-en-1-yloxy groups, affecting its chemical behavior.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} is unique due to the presence of prop-2-en-1-yloxy groups, which impart specific reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
105985-29-3 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H22O2/c1-3-15-21-19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22-16-4-2/h3-4,7-14H,1-2,5-6,15-16H2 |
InChI-Schlüssel |
CBBAMBQOXQDJNF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
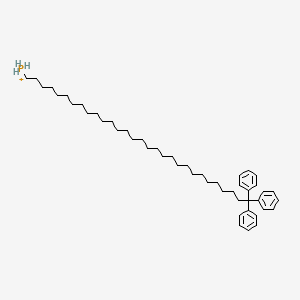
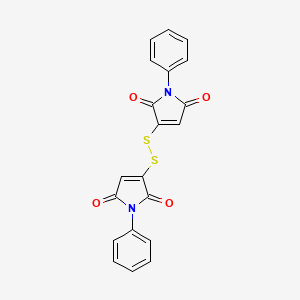
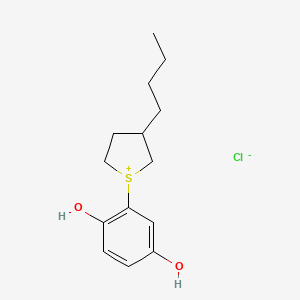
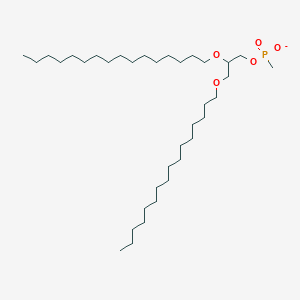
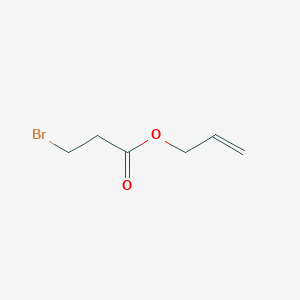
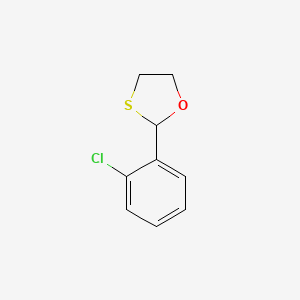
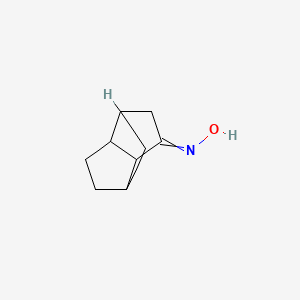
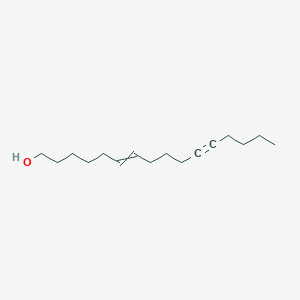
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
